molecular formula C19H29NO4S2 B2669895 1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine CAS No. 1798461-06-9

1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Cat. No. B2669895
CAS RN: 1798461-06-9
M. Wt: 399.56
InChI Key: KLYXYSZVLMXSBY-UHFFFAOYSA-N
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Description

The compound “1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered ring with one nitrogen and three carbon atoms . The azetidine ring is substituted at the 1-position with a (4-(Tert-butyl)phenyl)sulfonyl group and at the 3-position with a cyclohexylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azetidine ring, followed by the introduction of the sulfonyl groups. The tert-butyl group could be introduced using a compound like 4-tert-Butylbenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the azetidine ring and the various substituents. The tert-butyl group is a bulky group that could potentially cause steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azetidine ring and the sulfonyl groups. The azetidine ring is a strained ring and could potentially be reactive. The sulfonyl groups are electron-withdrawing, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the azetidine ring, the sulfonyl groups, and the tert-butyl group .

Scientific Research Applications

Synthetic Utility in Chemical Reactions

The aza-Payne rearrangement is a key reaction where N-activated 2-aziridinemethanols undergo transformation with bases to yield epoxy sulfonamides and functionalized 1,2-amino alcohols, showcasing the reactivity and application of azetidine and sulfonyl functional groups in synthesis (Ibuka, 1998). Additionally, azetidine-2-carboxylic acid analogs with diverse side chains have been synthesized, further demonstrating the chemical versatility and utility of azetidine derivatives in generating compounds with potential biological activity (Sajjadi & Lubell, 2008).

Potential Antimicrobial Applications

Substituted phenyl azetidines have been synthesized and evaluated for antimicrobial activity, revealing the potential of azetidine derivatives as antimicrobial agents. This suggests a promising avenue for the development of new therapeutic agents based on azetidine scaffolds (Doraswamy & Ramana, 2013).

Polymer Synthesis Applications

Azetidine derivatives with sulfonyl substitutions have been explored for their ability to undergo anionic ring-opening polymerization, leading to poly(N-sulfonylazetidine)s. These polymers are potential precursors to valuable polyimines, indicating the application of such compounds in materials science and polymer chemistry (Rowe et al., 2019).

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-cyclohexylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4S2/c1-19(2,3)15-9-11-17(12-10-15)26(23,24)20-13-18(14-20)25(21,22)16-7-5-4-6-8-16/h9-12,16,18H,4-8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYXYSZVLMXSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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